Compound Description: N-(4-Aminophenyl)-4-trifluoromethylbenzamide (TFAP) is a cyclooxygenase-1 (COX-1) inhibitor with analgesic effects. While it does not cause gastric damage, a known side effect of some other analgesics, it does cause reddish-purple coloration of urine and exhibits less potent analgesic effects compared to indomethacin. []
Relevance: TFAP shares a core benzamide structure with 4-ethoxy-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide. Both compounds feature a benzamide core linked to a substituted phenyl ring at the amide nitrogen. The presence of different substituents on the benzamide ring (4-trifluoromethyl in TFAP versus 4-ethoxy-3-nitro in the target compound) and the phenyl ring (4-amino in TFAP versus 4-(1-piperidinyl) in the target compound) defines their specific properties and biological activity. []
Parsalmide
Compound Description: Parsalmide is a known cyclooxygenase-1 (COX-1) inhibitory analgesic agent. []
Relevance: While its specific structure is not detailed in the provided text, parsalmide is mentioned alongside TFAP as a COX-1 inhibitor with analgesic properties. Its structural similarity to TFAP, and subsequently to 4-ethoxy-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide, likely lies in the presence of a benzamide core structure. []
Compound Description: 5-Amino-2-ethoxy-N-(2-methoxyphenyl)benzamide (9v) is a derivative exhibiting potent COX-1 inhibitory and analgesic activities comparable to indomethacin. []
Relevance: This compound shares a benzamide core structure with 4-ethoxy-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide. The primary difference lies in the position and nature of the substituents on the benzamide ring. 9v has a 5-amino and 2-ethoxy substitution, whereas the target compound has a 4-ethoxy and 3-nitro substitution. Additionally, 9v features a 2-methoxyphenyl group attached to the amide nitrogen, while the target compound has a 4-(1-piperidinyl)phenyl group. These structural variations likely contribute to the differences in their biological activity. []
Compound Description: 5-Amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide (9g) demonstrates stronger analgesic effects than indomethacin and 9v without inducing noticeable gastric damage or urine coloration. Despite this, its COX-1 inhibitory activity is weaker than both indomethacin and 9v. []
Relevance: This compound belongs to the same 5-amino-2-alkoxy-N-phenylbenzamide scaffold as 9v and shares a core benzamide structure with 4-ethoxy-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide. Like 9v, it differs from the target compound in the position and nature of substituents on the benzamide ring (5-amino and 2-ethoxy vs. 4-ethoxy and 3-nitro) and the phenyl ring attached to the amide nitrogen (3-trifluoromethylphenyl vs. 4-(1-piperidinyl)phenyl). These structural differences likely account for the variations in their biological activity profiles. []
Compound Description: 3-Nitro-N-(4-phenoxyphenyl) benzamide (ICA-105574) acts as a potent activator of the human ether-à-go-go-related gene (hERG) potassium channel. Its primary mechanism involves removing hERG channel inactivation, leading to significant potentiation of current amplitudes. []
Relevance: This compound shares a core benzamide structure with 4-ethoxy-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide. Both compounds feature a benzamide core with a nitro group at the 3-position. The primary difference lies in the substituent on the phenyl ring attached to the amide nitrogen. ICA-105574 has a 4-phenoxyphenyl group, whereas the target compound has a 4-(1-piperidinyl)phenyl group. These variations in substituents could lead to different pharmacological activities and target specificities. []
Venetoclax
Compound Description: Venetoclax is a potent BCL-2 inhibitor used for treating various blood cancers. [] It undergoes metabolism primarily via enzymatic oxidation on the dimethyl cyclohexenyl moiety, followed by sulfation and/or nitro reduction. [] During oxidative stress degradation, it forms two potential impurities: venetoclax N-oxide (VNO) and venetoclax hydroxylamine impurity (VHA). []
Relevance: While the full structure of venetoclax is not provided, its reported metabolism and degradation products highlight the presence of a nitro group susceptible to reduction. This indicates a potential structural similarity with 4-ethoxy-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide, particularly regarding the presence and reactivity of the nitro group. []
Compound Description: 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) represents a novel class of compounds acting as positive allosteric modulators (potentiators) of the metabotropic glutamate receptor (mGluR) subtype 5. [] It exhibits an EC50 of 77 ± 15 nM in potentiating mGluR5-mediated responses in cortical astrocytes and a Ki value of 3760 ± 430 nM in displacing [3H]methoxyPEPy binding in membranes of cultured HEK-293 cells expressing rat mGluR5. [] Analog studies of CDPPB showed that some compounds can also act as positive allosteric modulators of mGluR1. []
Relevance: While CDPPB's core structure differs significantly from 4-ethoxy-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide, its role as a positive allosteric modulator of mGluR5 highlights a potential shared target for structurally diverse compounds. Modifications of CDPPB, especially in the para-position of the benzamide moiety and the ortho-position of the 1-phenyl ring, can influence its potency for mGluR5. [] This suggests that structural modifications to 4-ethoxy-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide could potentially modulate its interaction with mGluR5 or even impart allosteric modulation activity. [, ]
Compound Description: 4-Nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71) is a CDPPB analog exhibiting selectivity for mGluR1, demonstrating 2.5-fold potentiation of glutamate-induced calcium transients in cells expressing mGluR1 at 10 μM. []
Relevance: VU-71 demonstrates the potential for structural modifications of CDPPB to shift selectivity towards different mGluR subtypes. While not directly related to 4-ethoxy-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide in core structure, it further exemplifies how seemingly unrelated compounds can share a common biological target (mGluR1 in this case) and how subtle structural changes can significantly impact subtype selectivity. []
Compound Description: 4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545) is another CDPPB analog with enhanced potency compared to CDPPB, achieving a Ki of 156 ± 29 nM and an EC50 of 9.6 ± 1.9 nM in binding and functional assays, respectively. []
Relevance: VU-1545 exemplifies how the combination of optimal substituents and aromatic positions in CDPPB analogs can significantly improve their potency for mGluR5. Although not structurally similar to 4-ethoxy-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide, it highlights the importance of structure-activity relationships in drug discovery and suggests that exploring various structural modifications of 4-ethoxy-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide could lead to derivatives with altered activity profiles or target specificities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.